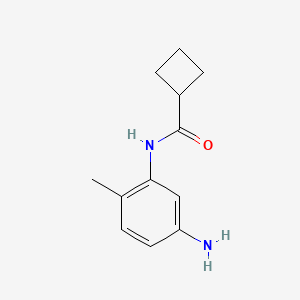

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide

Beschreibung

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane ring conjugated to a carboxamide group, which is further attached to a 5-amino-2-methylphenyl aromatic moiety. The amino group on the phenyl ring may facilitate hydrogen bonding, while the cyclobutane ring introduces steric and electronic effects distinct from smaller carbocyclic systems like cyclopropane .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-5-6-10(13)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGRMXGFZIDTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Acid Chloride Intermediate

One common method involves converting cyclobutanecarboxylic acid into its acid chloride, which then reacts with 5-amino-2-methylphenyl amine under mild conditions.

- Cyclobutanecarboxylic acid is treated with thionyl chloride or oxalyl chloride to form cyclobutanecarboxylic acid chloride.

- The acid chloride is then added dropwise to a solution of 5-amino-2-methylphenyl amine in an inert solvent such as tetrahydrofuran (THF) or chloroform.

- A base such as triethylamine is used to neutralize the generated HCl.

- The reaction is typically conducted at low temperatures (0–5 °C) initially, then allowed to warm to room temperature or refluxed for several hours to ensure complete conversion.

- The product is isolated by filtration, extraction, and recrystallization.

Direct Coupling Using Coupling Reagents

Alternatively, direct coupling of cyclobutanecarboxylic acid with the amine can be achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.

- Cyclobutanecarboxylic acid is activated in situ by a coupling reagent in an aprotic solvent (e.g., dichloromethane, DMF).

- The 5-amino-2-methylphenyl amine is added, and the mixture is stirred at room temperature or slightly elevated temperatures.

- The reaction progress is monitored by TLC or HPLC.

- After completion, the reaction mixture is worked up by aqueous extraction and purified by recrystallization or chromatography.

This method avoids the isolation of acid chlorides and can be more convenient for sensitive substrates.

Reduction of Nitro Precursors

In some synthetic routes, the amino group on the phenyl ring is introduced by reduction of a nitro precursor after amide formation.

- N-(5-Nitro-2-methylphenyl)cyclobutanecarboxamide is first synthesized by coupling the nitro-substituted aniline with cyclobutanecarboxylic acid derivatives.

- The nitro group is then reduced to the amino group using reducing agents such as stannous chloride dihydrate in hydrochloric acid at 0 °C.

- The reaction mixture is basified and extracted to isolate the amino-substituted amide.

- This two-step approach allows for better control of substitution patterns and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, chloroform, dichloromethane, DMF | Choice affects solubility and reaction rate |

| Temperature | 0–5 °C initially, then room temp to reflux | Controls reaction rate and side reactions |

| Base | Triethylamine, diisopropylethylamine | Neutralizes HCl, promotes amide formation |

| Coupling Reagents | Thionyl chloride (for acid chloride), DCC, EDC | Activation of acid component |

| Reaction Time | 4–8 hours | Ensures complete conversion |

| Work-up | Aqueous extraction, drying over MgSO4 or Na2SO4 | Purification step |

| Purification | Recrystallization from methanol or water | Yields pure crystalline product |

Research Findings and Yields

- The acid chloride method typically yields high purity products with yields ranging from 70% to 90% depending on reaction scale and purification.

- Reduction of nitro precursors to amino derivatives using stannous chloride in acidic medium is efficient, with yields around 80% and good reproducibility.

- Direct coupling with carbodiimide reagents can give moderate to good yields (60–85%) but may require careful control of reaction conditions to minimize side products.

Summary Table of Preparation Methods

Additional Notes

- Reaction atmosphere is often inert (nitrogen or argon) to prevent oxidation or moisture interference.

- Purification techniques such as recrystallization and chromatography are critical for obtaining analytically pure this compound.

- Analytical characterization includes NMR, IR, and elemental analysis to confirm structure and purity.

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Cyclopropane vs. Cyclobutane Carboxamides

A key structural analog is N-(5-Amino-2-methylphenyl)cyclopropanecarboxamide, which replaces the cyclobutane ring with a cyclopropane. Key differences include:

- Ring Strain : Cyclopropane’s high ring strain (≈27.5 kcal/mol) compared to cyclobutane (≈26.3 kcal/mol) may affect reactivity and stability. Cyclopropane derivatives are often more prone to ring-opening reactions under thermal or acidic conditions .

Table 1: Cyclopropane vs. Cyclobutane Derivatives

Substituent Effects on Aromatic Rings

The 3-bromo-4-methoxy-N-methylbenzamide (CAS 337536-21-7) provides insight into how halogen and alkoxy substituents influence properties:

- Solubility: Methoxy groups improve solubility in polar solvents, whereas the amino group in the target compound may enhance water solubility through hydrogen bonding .

Table 2: Substituent Comparison on Aromatic Rings

| Compound | Substituents | Key Properties |

|---|---|---|

| 3-bromo-4-methoxy-N-methylbenzamide | 3-Br, 4-OCH₃, N-CH₃ | High electrophilicity, moderate solubility |

| N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide | 5-NH₂, 2-CH₃ | Enhanced H-bonding, improved target binding |

Comparison with Pyrimidine-Based Analogs

The N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine () highlights the role of heteroaromatic systems:

- Biological Activity : The pyrimidine-pyridine scaffold in this analog is critical for kinase inhibition (e.g., imatinib’s mechanism in targeting Bcr-Abl). In contrast, the cyclobutanecarboxamide lacks aromaticity but may engage in unique hydrophobic interactions .

- Crystal Packing : Weak N–H⋯N hydrogen bonds and π-π stacking dominate in the pyrimidine derivative, whereas the cyclobutanecarboxamide’s crystal structure would rely more on amide-based H-bonding and van der Waals forces .

Research Implications

- Drug Design : The cyclobutane ring’s balance of flexibility and stability makes it a promising scaffold for optimizing pharmacokinetic properties.

Biologische Aktivität

N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to an aromatic amine. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preclinical studies suggest that it may inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.88 | CDK inhibition |

| PC3 (Prostate) | 1.20 | Induction of apoptosis |

| A549 (Lung) | 0.75 | Cell cycle arrest in G1 phase |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- CDK Inhibition : The compound selectively inhibits CDK9, a key regulator in transcriptional control and cell cycle progression. This inhibition leads to decreased phosphorylation of RNA polymerase II, thereby reducing transcriptional activity in cancer cells.

- Apoptosis Induction : Studies have shown that treatment with this compound results in increased levels of activated caspase-3, indicating the induction of apoptosis in cancerous cells.

Study 1: Anticancer Efficacy in Breast Cancer Models

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in MDA-MB-231 breast cancer cells. The results indicated an IC50 value of 0.88 µM, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis revealed a G1 phase cell cycle arrest, corroborating the compound's role as a CDK inhibitor .

Study 2: Broad-Spectrum Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated noteworthy activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. Mechanistic studies suggested that the compound interferes with peptidoglycan synthesis, leading to bacterial cell lysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acylation of 5-amino-2-methylaniline with cyclobutanecarbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Key parameters include maintaining temperatures below 0°C to minimize side reactions (e.g., over-acylation) and employing stoichiometric control (1:1.1 molar ratio of amine to acyl chloride). Purification involves silica gel chromatography with ethyl acetate/hexane gradients, yielding >85% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., cyclobutane protons at δ 2.5–3.0 ppm; aromatic amino group at δ 6.5–7.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (MW = 218.3 g/mol; [M+H] peak at m/z 219.3) .

- X-ray Crystallography : If single crystals are obtained, SHELXL refinement can resolve bond lengths/angles, particularly the strained cyclobutane ring geometry .

Q. What basic biological assays are suitable for preliminary activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., cytochrome P450 or kinase targets) with IC determination via dose-response curves .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the cyclobutane ring influence bioactivity compared to cyclopentane/cyclohexane analogs?

- Methodological Answer : Conduct comparative SAR studies:

- Synthetic Analogs : Prepare N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide and cyclohexanecarboxamide derivatives .

- Activity Testing : Compare potency in enzyme inhibition (e.g., cyclobutane’s strain may enhance binding to rigid active sites) and logP (cyclobutane: ~2.1 vs. cyclopentane: ~2.5) to evaluate lipophilicity-driven bioavailability .

- Data Analysis : Use ANOVA to identify statistically significant differences in IC values across analogs.

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to isolate variables.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo .

- Epistatic Analysis : Evaluate target pathway crosstalk (e.g., off-target receptor activation masking primary effects) via CRISPR knockout models .

Q. How can computational modeling guide target identification for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against databases like PDB for potential targets (e.g., kinases, GPCRs). Prioritize targets with docking scores ≤ −7.0 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen bond occupancy (>50% simulation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.